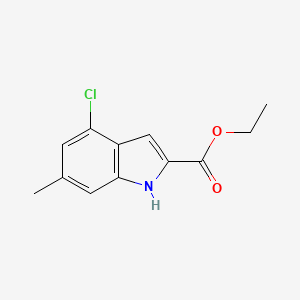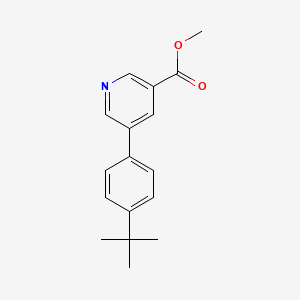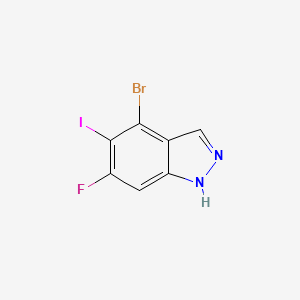
7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one typically involves the bromomethylation of a quinoxaline precursor. One common method is the reaction of 3-ethyl-8-fluoroquinoxalin-2-one with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the bromomethylation process, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction of the quinoxaline ring can yield dihydroquinoxalines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Substituted quinoxalines with various functional groups.
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxalines.
Wissenschaftliche Forschungsanwendungen
7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral properties.
Wirkmechanismus
The mechanism of action of 7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The bromomethyl group can alkylate nucleophilic sites in proteins and DNA, leading to the inhibition of enzymatic activity or disruption of DNA replication. The fluoro group enhances the compound’s binding affinity to its targets, increasing its potency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-(chloromethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one
- 7-(iodomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one
- 7-(methyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one
Uniqueness
7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro and iodo analogs.
Eigenschaften
Molekularformel |
C11H10BrFN2O |
|---|---|
Molekulargewicht |
285.11 g/mol |
IUPAC-Name |
7-(bromomethyl)-3-ethyl-8-fluoro-1H-quinoxalin-2-one |
InChI |
InChI=1S/C11H10BrFN2O/c1-2-7-11(16)15-10-8(14-7)4-3-6(5-12)9(10)13/h3-4H,2,5H2,1H3,(H,15,16) |
InChI-Schlüssel |
HKZQDCWMKBDCSS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=C(C(=C(C=C2)CBr)F)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13906193.png)
![3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B13906195.png)



